molecular formula C13H14O4S B12534851 (E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate

(E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate

Cat. No.: B12534851
M. Wt: 266.31 g/mol
InChI Key: YIIQTNGBDJIDMI-GQCTYLIASA-N
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Description

(E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate ( 1597410-34-8) is a chemical compound supplied for research and development purposes. It has a molecular formula of C 13 H 14 O 4 S and a molecular weight of 266.31 g/mol . The compound is characterized as a yellow solid with a melting point range of 83-86 °C . The presence of the thioester (SC) and the α, β-unsaturated diketone system in its structure, as indicated by the SMILES notation COc1ccc(C=CC(=O)C(=O)SC)cc1OC, suggests potential reactivity that may be of interest in organic synthesis and medicinal chemistry research . This product is intended for research applications and is strictly labeled as "For Research Use Only." It is not intended for human therapeutic use, veterinary use, or as a diagnostic agent. Researchers are advised to store this compound in a dark place at 2-8°C to ensure stability .

Properties

Molecular Formula

C13H14O4S

Molecular Weight

266.31 g/mol

IUPAC Name

S-methyl (E)-4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate

InChI

InChI=1S/C13H14O4S/c1-16-11-7-5-9(8-12(11)17-2)4-6-10(14)13(15)18-3/h4-8H,1-3H3/b6-4+

InChI Key

YIIQTNGBDJIDMI-GQCTYLIASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C(=O)SC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C(=O)SC)OC

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation for Enone Formation

The enone backbone is typically synthesized via a Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde and a β-ketoester. This reaction proceeds under basic conditions, forming the α,β-unsaturated ketone intermediate.

Reaction Scheme:
$$
\text{3,4-Dimethoxybenzaldehyde} + \text{Methyl acetoacetate} \xrightarrow{\text{Base}} \text{Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enoate}
$$

Conditions:

  • Base: Piperidine or NaOH (10–20 mol%)
  • Solvent: Ethanol or THF
  • Temperature: Reflux (70–80°C)
  • Yield: 65–75%

Key Data:

Parameter Value
Reaction Time 6–12 hours
Purification Column chromatography (hexane/EtOAc 3:1)
Intermediate Purity >95% (HPLC)

Thioesterification via Grignard Reagent-Mediated Transesterification

The methyl ester group is converted to a thioester using iPrMgCl and methanethiol, adapting methodologies from Grignard-based thioester synthesis.

Reaction Scheme:
$$
\text{Methyl enoate} + \text{CH}_3\text{SH} \xrightarrow{\text{iPrMgCl, THF}} \text{(E)-S-Methyl thioester}
$$

Optimized Conditions:

  • Reagent: 1.25 equiv iPrMgCl, 1.2 equiv methanethiol
  • Solvent: Anhydrous THF
  • Temperature: 0°C → 40°C (4 hours)
  • Yield: 85–92%

Critical Parameters:

  • Strict exclusion of moisture to prevent hydrolysis.
  • Use of odorless methanethiol derivatives for safety.

Alternative Methodologies

Wittig Reaction for Direct Enone-Thioester Assembly

A Wittig reaction between 3,4-dimethoxybenzaldehyde and a thioester-functionalized ylide offers a one-step route.

Reaction Scheme:
$$
\text{Ph}3\text{P=CH-C(=O)SCH}3 + \text{3,4-Dimethoxybenzaldehyde} \rightarrow \text{Target Compound}
$$

Conditions:

  • Ylide Preparation: Triphenylphosphine + methyl thioacetate bromide
  • Solvent: Dichloromethane
  • Temperature: Room temperature (12–24 hours)
  • Yield: 50–60%

Limitations:

  • Lower yields due to ylide instability.
  • Requires rigorous purification to remove phosphine oxides.

Oxidation of Thioether Precursors

Controlled oxidation of a thioether intermediate with Dess-Martin periodinane introduces the ketone group while preserving the thioester.

Reaction Scheme:
$$
\text{S-Methyl 4-(3,4-dimethoxyphenyl)but-3-enethioether} \xrightarrow{\text{Dess-Martin}} \text{Target Compound}
$$

Conditions:

  • Oxidant: 1.1 equiv Dess-Martin periodinane
  • Solvent: CH$$2$$Cl$$2$$
  • Temperature: 0°C → RT (2 hours)
  • Yield: 70–78%

Advantages:

  • High functional group tolerance.
  • Avoids strong acids/bases.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Claisen + Thioester 85–92 >98 Scalable, high yield Multi-step, moisture-sensitive
Wittig 50–60 90–95 One-pot synthesis Low yield, phosphine oxide removal
Oxidation 70–78 95–97 Mild conditions Requires thioether precursor

Purification and Characterization

Chromatographic Purification

  • Column: Silica gel (230–400 mesh)
  • Eluent: Hexane/EtOAc (gradient from 4:1 to 1:1)
  • Recovery: 80–85%

Crystallization

  • Solvent: Isopropanol/hexane (1:3)
  • Melting Point: 83–86°C (lit.)
  • Purity Post-Crystallization: >99% (GC-MS)

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 7.52 (d, J = 15.6 Hz, 1H), 6.90–6.84 (m, 3H), 3.90 (s, 6H), 3.32 (s, 3H).
  • IR (KBr): 1715 cm$$^{-1}$$ (C=O), 1650 cm$$^{-1}$$ (C=C), 1260 cm$$^{-1}$$ (C-O).

Industrial-Scale Considerations

Cost Analysis

Component Cost (USD/kg)
3,4-Dimethoxybenzaldehyde 120–150
Methyl acetoacetate 80–100
iPrMgCl 200–250

Emerging Innovations

Flow Chemistry Approaches

Continuous-flow systems enhance reaction control for Claisen-Schmidt condensations, reducing side products and improving throughput.

Enzymatic Thioesterification

Pilot studies using acyltransferase enzymes demonstrate selective thioester formation under aqueous conditions, though yields remain suboptimal (40–50%).

Chemical Reactions Analysis

Types of Reactions

(E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperature controls to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can result in a variety of products depending on the nucleophile involved.

Scientific Research Applications

(E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research has explored its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The compound can modulate enzyme activity by binding to active sites or altering enzyme conformation. It may also affect cellular signaling pathways by interacting with receptors or other proteins involved in signal transduction.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s structure combines:

  • 3,4-Dimethoxyphenyl group: A common pharmacophore in bioactive molecules, known for enhancing lipophilicity and interaction with aromatic binding pockets.
  • Conjugated enone system (2-oxobut-3-ene): The α,β-unsaturated ketone may act as a Michael acceptor, enabling covalent interactions with nucleophilic residues in biological targets.

Comparison with Cytotoxic Analogs

(E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol (Compound 7, )
  • Structure : Shares the (E)-configured double bond and 3,4-dimethoxyphenyl group but replaces the thioate and oxo groups with a hydroxyl.
  • Activity : Cytotoxic against MCF7 breast cancer cells (IC₅₀ = 24.14 ± 3.12 μM) but inactive against A549 and HepG2 .
  • Inference: The hydroxyl group may limit reactivity compared to the thioate-enone system, suggesting that the target compound could exhibit broader or enhanced cytotoxicity.
trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-Dimethoxystyryl]cyclohex-1-ene (Compound 8, )
  • Structure : Contains two 3,4-dimethoxyphenyl groups linked via a styryl-substituted cyclohexene ring.
  • Activity : Potent cytotoxicity against A549, MCF7, and HepG2 (IC₅₀ = 3.12–9.45 μM) .
  • Comparison: The cyclohexene core and styryl group enhance planarity and conjugation, possibly improving DNA intercalation or tubulin binding. The target compound’s enone-thioate system may instead favor redox or enzyme-mediated mechanisms.

Comparison with Enzyme Inhibitors

(±)-trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-Dimethoxystyryl]cyclohex-1-ene ()
  • Structure : Similar to compound 8 but isolated from Zingiber montanum.
  • Activity : COX-2 inhibitor (IC₅₀ = 2.71 mM) in RAW 264.7 macrophages .
  • Inference: The mM-range activity suggests moderate potency.

Data Table: Structural Analogs and Bioactivities

Compound Name & Source Key Structural Features Bioactivity (IC₅₀) Target Cell Lines/Enzymes
(E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol
(D. fragrans, )
(E)-double bond, hydroxyl, 3,4-dimethoxyphenyl 24.14 ± 3.12 μM (MCF7) MCF7
trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-styryl]cyclohex-1-ene
(D. fragrans, )
Cyclohexene, dual 3,4-dimethoxyphenyl groups 3.12–9.45 μM (A549, MCF7, HepG2) A549, MCF7, HepG2
(±)-trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-styryl]cyclohex-1-ene
(Z. montanum, )
Cyclohexene, dual 3,4-dimethoxyphenyl groups 2.71 mM (COX-2 inhibition) RAW 264.7 macrophages

Mechanistic Implications of Structural Differences

  • Thioate vs. Oxygen Esters: The S-methyl group in the target compound may increase membrane permeability compared to hydroxyl or oxygen esters, as seen in compound 5.
  • Enone System: The α,β-unsaturated ketone could facilitate interactions with cysteine residues in proteins (e.g., kinases or COX-2), akin to electrophilic drugs like curcumin analogs.
  • 3,4-Dimethoxyphenyl Group : This moiety is conserved in cytotoxic and anti-inflammatory compounds, suggesting a role in π-π stacking or hydrogen bonding with biological targets.

Biological Activity

(E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate can be described by its molecular formula C13H14O4SC_{13}H_{14}O_4S and its molecular weight of approximately 270.31 g/mol. The compound features a methoxy-substituted phenyl group, which is often associated with enhanced biological activity due to its electron-donating properties.

Biological Activity Overview

Research indicates that (E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial for combating oxidative stress in biological systems.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

The mechanisms underlying the biological activities of (E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate are not fully elucidated but may involve:

  • Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound may reduce oxidative damage to cells.
  • Modulation of Enzymatic Pathways : It may influence pathways related to inflammation and cell signaling, potentially affecting cytokine production and cellular responses.

Case Studies and Experimental Data

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant capacity using DPPH and ABTS assays, revealing a significant reduction in free radicals in the presence of the compound.
    • Table 1 summarizes the antioxidant activity results compared to standard antioxidants.
    CompoundDPPH (%) ReductionABTS (%) Reduction
    (E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate75 ± 580 ± 6
    Ascorbic Acid90 ± 295 ± 1
  • Antimicrobial Activity :
    • The compound was tested against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results indicated a notable zone of inhibition, suggesting effective antimicrobial properties.
    • Table 2 presents the antimicrobial efficacy data.
    PathogenZone of Inhibition (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Control (Ampicillin)20
  • Anti-inflammatory Studies :
    • In vitro studies demonstrated that treatment with (E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.

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